molecular formula C22H24ClN3O3S B11396604 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-4-methylbenzenesulfonamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-4-methylbenzenesulfonamide

Cat. No.: B11396604
M. Wt: 446.0 g/mol
InChI Key: NVIVEBSDYRPERK-UHFFFAOYSA-N
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Description

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a sulfonamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using chlorinating agents.

    Attachment of the Sulfonamide Group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new therapeutic agents.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-METHYLBENZENE-1-SULFONAMIDE shares similarities with other sulfonamide derivatives and oxadiazole-containing compounds.
  • Examples: Sulfathiazole, Ritonavir, Abafungin.

Uniqueness

  • The unique combination of a chlorophenyl group, an oxadiazole ring, and a sulfonamide group in this compound provides distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable subject for further research and development.

Properties

Molecular Formula

C22H24ClN3O3S

Molecular Weight

446.0 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-cyclohexyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H24ClN3O3S/c1-16-7-13-20(14-8-16)30(27,28)26(19-5-3-2-4-6-19)15-21-24-22(25-29-21)17-9-11-18(23)12-10-17/h7-14,19H,2-6,15H2,1H3

InChI Key

NVIVEBSDYRPERK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C4CCCCC4

Origin of Product

United States

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